molecular formula C19H11ClN2O3 B11307121 6-chloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide

6-chloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide

Cat. No.: B11307121
M. Wt: 350.8 g/mol
InChI Key: IAMKEYYLZVJBHT-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinoline moiety and the chromene core in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Quinoline Moiety: The quinoline ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate quinoline derivatives.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an amine derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidative products.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The quinoline moiety may contribute to DNA intercalation or inhibition of specific enzymes, while the chromene core may interact with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and may exhibit similar biological activities.

    Quinoline derivatives: Compounds with the quinoline moiety are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 6-chloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide lies in its combined structure, which may offer a synergistic effect, enhancing its biological activity and therapeutic potential compared to individual chromene or quinoline derivatives.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C19H11ClN2O3

Molecular Weight

350.8 g/mol

IUPAC Name

6-chloro-4-oxo-N-quinolin-8-ylchromene-2-carboxamide

InChI

InChI=1S/C19H11ClN2O3/c20-12-6-7-16-13(9-12)15(23)10-17(25-16)19(24)22-14-5-1-3-11-4-2-8-21-18(11)14/h1-10H,(H,22,24)

InChI Key

IAMKEYYLZVJBHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)N=CC=C2

Origin of Product

United States

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